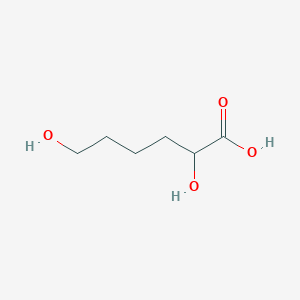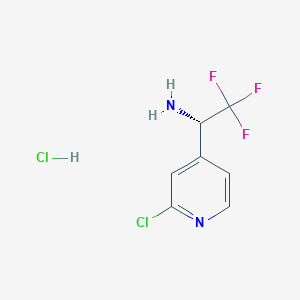
4-(2-(Trifluoromethyl)pyrimidin-5-YL)tetrahydro-2H-pyran-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(Trifluoromethyl)pyrimidin-5-YL)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a tetrahydropyran ring with a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Trifluoromethyl)pyrimidin-5-YL)tetrahydro-2H-pyran-4-carbonitrile typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through a cyclization reaction involving a diol and an acid catalyst.
Introduction of the Carbonitrile Group: The carbonitrile group is introduced via a nucleophilic substitution reaction using reagents like cyanogen bromide or sodium cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4-(2-(Trifluoromethyl)pyrimidin-5-YL)tetrahydro-2H-pyran-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanogen bromide in anhydrous conditions for introducing the carbonitrile group.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
4-(2-(Trifluoromethyl)pyrimidin-5-YL)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Industrial Applications: The compound is used as a building block in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 4-(2-(Trifluoromethyl)pyrimidin-5-YL)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with its targets. The pyrimidine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes or receptors, leading to inhibition or activation of their functions.
相似化合物的比较
Similar Compounds
4-(2-(Trifluoromethyl)pyrimidin-5-YL)tetrahydro-2H-pyran-4-carbonitrile: This compound is unique due to the presence of both a trifluoromethyl group and a tetrahydropyran ring, which confer distinct chemical and biological properties.
2-(Trifluoromethyl)pyrimidine Derivatives: These compounds share the trifluoromethyl-pyrimidine core but lack the tetrahydropyran ring, resulting in different chemical reactivity and biological activity.
Tetrahydropyran Derivatives: These compounds contain the tetrahydropyran ring but lack the trifluoromethyl-pyrimidine core, leading to different applications and properties.
Uniqueness
The combination of the trifluoromethyl-pyrimidine core and the tetrahydropyran ring in this compound makes it a unique compound with distinct chemical and biological properties. This uniqueness allows for its potential use in a wide range of scientific research and industrial applications.
属性
分子式 |
C11H10F3N3O |
|---|---|
分子量 |
257.21 g/mol |
IUPAC 名称 |
4-[2-(trifluoromethyl)pyrimidin-5-yl]oxane-4-carbonitrile |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)9-16-5-8(6-17-9)10(7-15)1-3-18-4-2-10/h5-6H,1-4H2 |
InChI 键 |
JMOITGKZHOGRDV-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1(C#N)C2=CN=C(N=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid](/img/structure/B13041943.png)
![(3S)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13041962.png)


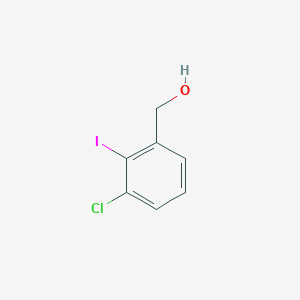


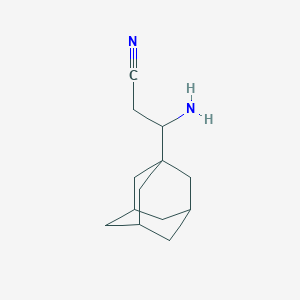
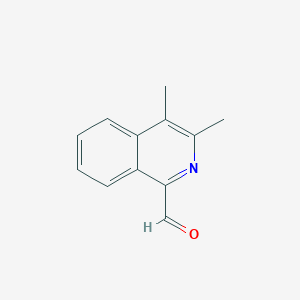

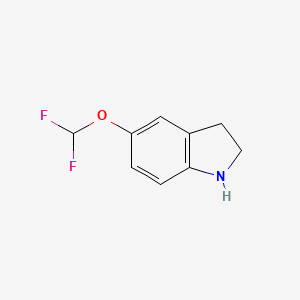
![(6S,9S)-8-((2-Aminobenzo[d]thiazol-4-yl)methyl)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13042000.png)
